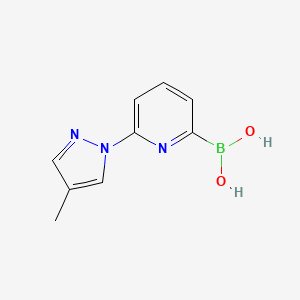

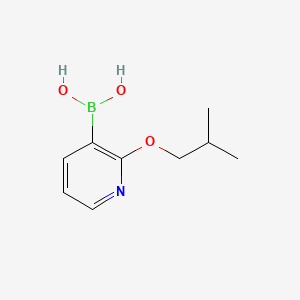

(6-(4-甲基-1H-吡唑-1-基)吡啶-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

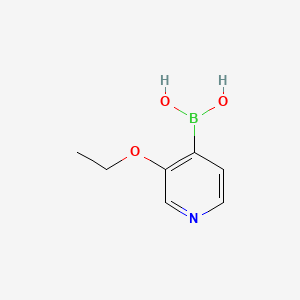

“(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C9H10BN3O2 . It has a molecular weight of 203.01 g/mol . The IUPAC name for this compound is [6- (4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid .

Physical and Chemical Properties Analysis

This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The topological polar surface area is 71.2 Ų . The exact mass and monoisotopic mass are both 203.0866067 g/mol . The compound has a complexity of 218 .科学研究应用

铃木-宫浦交叉偶联反应

该化合物用作铃木-宫浦交叉偶联反应的试剂,这些反应在合成各种联芳基化合物中起着关键作用。 这些反应对于创建药物、农用化学品和有机材料中使用的复杂有机分子至关重要 .

酯交换反应

它用作酯交换反应的试剂,酯交换反应是修饰化学化合物酯基的重要过程。 这在生产不同的药物和聚合物方面特别有用 .

γ-分泌酶调节剂

该化合物用于制备氨基噻唑作为γ-分泌酶调节剂。 这些调节剂在阿尔茨海默病研究中很重要,因为它们有可能改变淀粉样蛋白β的产生,淀粉样蛋白β是一种与该疾病病理相关的肽 .

JAK2抑制剂用于骨髓增殖性疾病

它有助于开发氨基-吡啶-吲哚-羧酰胺,它们是潜在的JAK2抑制剂。 JAK2抑制剂是针对骨髓增殖性疾病的靶向治疗,骨髓增殖性疾病是一组导致血液细胞过度产生的疾病 .

抗利什曼病和抗疟疾活性

像这种含吡唑的化合物已显示出有效的抗利什曼病和抗疟疾活性。 这些活性在对抗利什曼病和疟疾等寄生虫病的斗争中至关重要 .

分子模拟研究

该化合物已参与分子模拟研究,以证明其对某些疾病的有效体外活性。 例如,它已被用于研究与寄生虫病相关的酶活性位点的结合自由能 .

吡唑并[3,4-b]吡啶-3-醇化合物的合成

它用于通过从相关腈的环化反应合成新的吡唑并[3,4-b]吡啶-3-醇化合物。 这些化合物由于其独特的结构特性而在药物化学中具有潜在的应用 .

未来方向

作用机制

Target of Action

Similar compounds with a pyrazole core have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, which can then undergo a coupling reaction with an organic halide .

Biochemical Pathways

Compounds containing a pyrazole core have been reported to show a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Compounds with a pyrazole core are generally known for their good bioavailability .

Result of Action

Similar compounds have been reported to show a broad range of biological activities .

Action Environment

The stability and reactivity of boronic acid derivatives can be influenced by factors such as ph and the presence of certain functional groups .

属性

IUPAC Name |

[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLIPWNQQFQWSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671282 |

Source

|

| Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-85-0 |

Source

|

| Record name | Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)